N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H25N3O and its molecular weight is 359.473. The purity is usually 95%.
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Scientific Research Applications
Neurotransmitter Receptor Antagonism
A study reported the synthesis of derivatives related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide, highlighting their potent H(3) receptor antagonistic properties. These compounds demonstrated not only high binding and functional activities at the H(3) receptor but also good selectivities against other neurotransmitter receptors and ion channels, suggesting their potential use in neurological disorders or as tools in neuroscientific research (Dahui Zhou et al., 2012).
Anticancer Activity
Another research area focuses on the synthesis and evaluation of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. These compounds were characterized for their cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities. Notably, they displayed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and NO-induction ability, indicating potential applications in cancer therapy and inflammation treatment (A. Zablotskaya et al., 2013).
Sigma-2 Receptor Probing
A novel sigma-2 receptor probe, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, demonstrated high affinity for sigma2 receptors compared to other known ligands. This compound could serve as a useful ligand for studying sigma2 receptors in vitro, offering insights into neuropharmacology and potentially aiding in the development of therapeutic agents targeting the sigma2 receptor (Jinbin Xu et al., 2005).
Analgesic Activity
Research on the synthesis of new compounds incorporating 3,4-dihydroisoquinolin-2(1H)-yl moieties also indicated their potential analgesic properties. These studies aim to explore novel pain management options, contributing to the development of new analgesics with improved efficacy and safety profiles (H. Saad et al., 2011).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-25-14-7-12-21(25)22(16-24-23(27)19-9-3-2-4-10-19)26-15-13-18-8-5-6-11-20(18)17-26/h2-12,14,22H,13,15-17H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHPLDYLJLGNKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CC=C2)N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.